methanone CAS No. 99937-16-3](/img/structure/B14335027.png)
[1-Hydroxy-2-(prop-2-en-1-yl)cyclohexyl](phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone is an organic compound with the molecular formula C16H20O2 It is characterized by a cyclohexyl ring substituted with a hydroxy group and a prop-2-en-1-yl group, along with a phenylmethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone typically involves multiple steps, including acylation, Friedel-Crafts reaction, and alkaline hydrolysis. One common method starts with cyclohexyl formic acid as the raw material. The process includes:
Acylation Reaction: Cyclohexyl formic acid is acylated using phosphorus trichloride to form cyclohexanecarbonyl chloride.
Friedel-Crafts Reaction: The cyclohexanecarbonyl chloride undergoes a Friedel-Crafts acylation with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate product.
Alkaline Hydrolysis: The intermediate product is then subjected to alkaline hydrolysis to yield the final compound.
Industrial Production Methods
Industrial production of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone follows similar synthetic routes but is optimized for large-scale operations. The process is designed to minimize environmental impact and maximize yield. Key considerations include the use of efficient catalysts, recycling of reaction by-products, and adherence to safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclohexanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Applications De Recherche Scientifique
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and carbonyl groups play a crucial role in its reactivity and biological activity. It can form hydrogen bonds and interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexyl phenyl ketone: Similar structure but lacks the hydroxy and prop-2-en-1-yl groups.
Cyclohexanol: Contains a hydroxy group but lacks the phenylmethanone moiety.
Phenylcyclohexane: Contains a phenyl and cyclohexyl group but lacks the hydroxy and carbonyl functionalities.
Uniqueness
1-Hydroxy-2-(prop-2-en-1-yl)cyclohexylmethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and carbonyl groups allows for diverse reactivity, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
99937-16-3 |
|---|---|
Formule moléculaire |
C16H20O2 |
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
(1-hydroxy-2-prop-2-enylcyclohexyl)-phenylmethanone |
InChI |
InChI=1S/C16H20O2/c1-2-8-14-11-6-7-12-16(14,18)15(17)13-9-4-3-5-10-13/h2-5,9-10,14,18H,1,6-8,11-12H2 |
Clé InChI |
KMNHEGJNAIAJMV-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1CCCCC1(C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



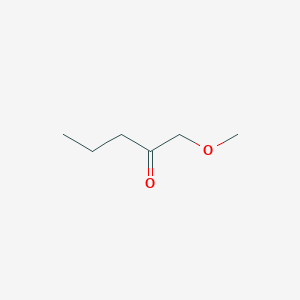
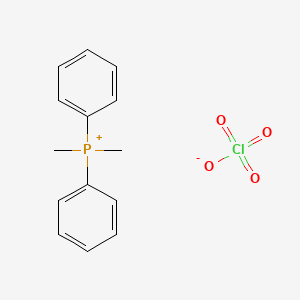
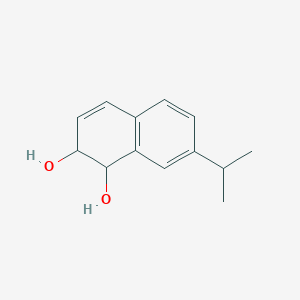
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy-4,1-phenylene)]di(ethan-1-one)](/img/structure/B14334971.png)


![Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester](/img/structure/B14334989.png)
![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)
![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)
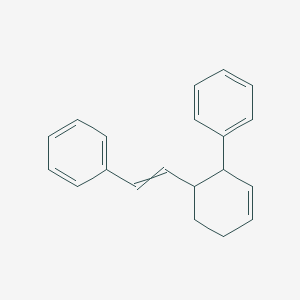
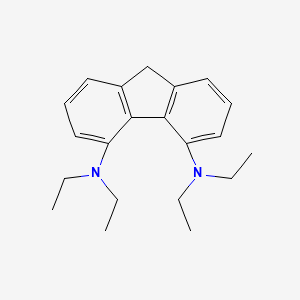
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
